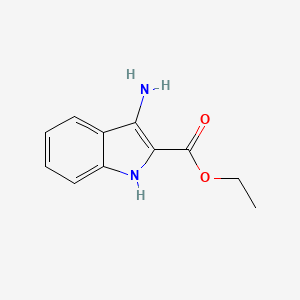

Ethyl 3-amino-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXOMZRZCLHBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352690 | |

| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87223-77-6 | |

| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl 3-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-1H-indole-2-carboxylate is a heterocyclic organic compound featuring an indole core, a structure of significant interest in medicinal chemistry. The indole ring system is a prevalent scaffold in numerous biologically active compounds and pharmaceutical agents. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, details relevant experimental protocols, and explores the therapeutic potential of the broader indole-2-carboxylate class.

Core Chemical and Physical Properties

The basic properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value |

| CAS Number | 87223-77-6 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Predicted pKa | 15.70 ± 0.30 |

| Appearance | Not definitively available; likely a solid. |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

Chemical Reactivity and Functional Group Analysis

The reactivity of this compound is governed by its three key functional groups: the indole nucleus, the C3-amino group, and the C2-ethyl ester. The indole ring itself is electron-rich and susceptible to electrophilic substitution. The primary amino group is nucleophilic and can undergo reactions such as acylation and alkylation. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a key step in the synthesis of many bioactive derivatives.

Experimental Protocols

Synthesis of 3-Amino-1H-indole-2-carboxylates

A robust methodology for synthesizing the 3-amino-1H-indole-2-carboxylate core has been developed, which is crucial for accessing this class of compounds for further derivatization and screening. The process begins with readily available 2-aminobenzonitriles and proceeds through a multi-step sequence.[1]

Detailed Methodology: [1]

-

Protection: The starting 2-aminobenzonitrile is first protected, for example, as a benzyl carbamate, to prevent side reactions involving the amino group.

-

N-Alkylation: The protected intermediate is then N-alkylated using an appropriate bromoacetate ester (e.g., ethyl bromoacetate) in the presence of a strong base like sodium hydride to form the corresponding glycinate ester.

-

Intramolecular Cyclization: Sodium hydride is used to promote an intramolecular addition of the glycinate α-carbon onto the cyano group. This key step occurs at low temperatures and results in the formation of the desired indole ring system with the amino and carboxylate groups at the C3 and C2 positions, respectively.

-

Deprotection: The final step involves the removal of the N-carbamate protecting group. This is typically achieved through Pd-C mediated hydrogenolysis, which provides neutral conditions that are well-tolerated by the electron-rich 3-aminoindole product.[1]

The overall yield for this four-step process is reported to be 30% or higher, making it an efficient route for obtaining these valuable scaffolds.[1]

Potential for Drug Discovery and Development

While specific biological activity data for this compound is not widely published, the indole-2-carboxylic acid scaffold is a highly active area of research in drug development. Derivatives have shown significant potential in several therapeutic areas, particularly as antiviral and anticancer agents.

Role as HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] Integrase is a critical enzyme in the HIV life cycle, and inhibiting its function effectively halts viral replication.[2][3]

Mechanism of Action: The inhibitory activity of these compounds stems from the ability of the indole nucleus and the C2-carboxyl group to chelate the two essential Mg²⁺ ions within the enzyme's active site.[2][4] This interaction prevents the binding of viral DNA, thereby inhibiting the strand transfer process. Structural optimization of these derivatives, such as adding halogenated benzene rings, has been shown to enhance binding through π-π stacking interactions with viral DNA, significantly improving inhibitory potency.[3][4]

Role as IDO1/TDO Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are recognized as important targets for cancer immunotherapy.[5] Certain indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range.[5] By inhibiting these enzymes, these compounds can help restore the immune system's ability to recognize and attack tumor cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of Ethyl 3-amino-1H-indole-2-carboxylate

An In-Depth Technical Guide on Ethyl 3-amino-1H-indole-2-carboxylate

Introduction for Researchers and Drug Development Professionals

This compound is a heterocyclic compound featuring an indole core, a functionality of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The presence of an amino group at the 3-position and a carboxylate at the 2-position makes this molecule a versatile building block for the synthesis of more complex indole derivatives, including potential antagonists for the glycine binding site associated with the NMDA receptor complex.[1] Its electron-rich nature, however, also contributes to its instability, as it is sensitive to light and air, which can lead to oxidative decomposition.[1] This guide provides a summary of its key physicochemical characteristics, synthesis protocols, and analytical methodologies.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source |

| CAS Number | 87223-77-6 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [2][3] |

| Physical Form | Solid | |

| Purity | ≥97-98% | [2] |

| InChI Key | GQXOMZRZCLHBSH-UHFFFAOYSA-N | |

| Storage Conditions | 2-8°C, sealed in dry, dark place |

Experimental Protocols

The synthesis and analysis of this compound require specific experimental procedures. The following sections detail a common synthetic route and general analytical methods.

Synthesis of Ethyl 3-amino-1H-indole-2-carboxylates

A robust four-step methodology has been developed for the synthesis of this compound, achieving overall yields of 30-50%.[1] The process begins with commercially available 2-aminobenzonitriles and demonstrates good tolerance for various functional groups.[1]

Step 1: Protection of 2-Aminobenzonitrile

-

Objective: To protect the amino group of the starting material to prevent side reactions.

-

Procedure: 2-Aminobenzonitriles are protected as benzyl (2-cyanophenyl)carbamates.[1]

Step 2: Conversion to Glycinate Ester

-

Objective: To introduce the glycinate side chain.

-

Procedure: The protected 2-aminobenzonitrile is reacted with a bromoacetate ester (e.g., ethyl bromoacetate) in the presence of sodium hydride (NaH) to form the corresponding glycinate ester.[1]

Step 3: Intramolecular Cyclization

-

Objective: To form the indole ring system.

-

Procedure: Sodium hydride is used to promote the intramolecular addition of the glycinate α-carbon to the cyano group at low temperatures.[1] This key step results in the formation of the desired indole core with the 3-amino and 2-carboxylate groups.[1]

Step 4: Deprotection

-

Objective: To remove the N-carbamate protecting group to yield the final product.

-

Procedure: The N-carbamate group is removed under neutral conditions using Pd-C mediated hydrogenolysis with molecular hydrogen.[1]

General Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are essential for structural confirmation.

-

For related ethyl indole carboxylate structures, ¹H NMR spectra typically show characteristic signals for the ethoxy group (-OCH₂CH₃) at approximately δ 1.3 ppm (triplet) and δ 4.3 ppm (quartet).[4] The disappearance of the indole NH proton signal can confirm N-alkylation if further reactions are performed.[4] Spectra are commonly recorded on 300-600 MHz spectrometers using solvents like DMSO-d₆ or CDCl₃.[4]

-

-

Mass Spectrometry (MS):

-

Chromatography:

Visualized Synthesis Workflow

The following diagram illustrates the four-step synthesis methodology for producing this compound, highlighting the key transformations from the starting material to the final product.

Caption: Four-step synthesis of this compound.

References

In-Depth Technical Guide: Ethyl 3-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-amino-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis protocols, and potential biological significance, presented in a format tailored for scientific and research applications.

Chemical Identity and Structure

This compound is an indole derivative characterized by an amino group at the C3 position and an ethyl carboxylate group at the C2 position of the indole ring.

Molecular Formula: C₁₁H₁₂N₂O₂[1][2]

Structure:

(Note: This is a representative 2D structure. The actual molecule has a three-dimensional conformation.)

(Note: This is a representative 2D structure. The actual molecule has a three-dimensional conformation.)

Physicochemical and Safety Data

The following table summarizes the key physicochemical and safety data for this compound. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 204.23 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically 97-98% | [1][2] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302, H315, H319, H332, H335 | [1] |

| Precautionary Statements | P261, P280, P305+P351+P338 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and effective multi-step synthesis can be derived from established methodologies for this class of compounds. The most common approach involves the synthesis of the corresponding 3-nitroindole precursor, followed by its reduction to the 3-aminoindole.

Experimental Workflow: Synthesis via Reduction of a Nitro Intermediate

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 3-nitro-1H-indole-2-carboxylate

This protocol is adapted from general methods for the regioselective nitration of indoles.[3]

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Trifluoroacetic anhydride

-

Tetramethylammonium nitrate

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve Ethyl 1H-indole-2-carboxylate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride, followed by the portion-wise addition of tetramethylammonium nitrate.

-

Allow the reaction to stir at a low temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl 3-nitro-1H-indole-2-carboxylate.

Protocol 2: Reduction of Ethyl 3-nitro-1H-indole-2-carboxylate

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[4]

Materials:

-

Ethyl 3-nitro-1H-indole-2-carboxylate

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

To a solution of Ethyl 3-nitro-1H-indole-2-carboxylate in ethanol in a round-bottom flask, add stannous chloride dihydrate.

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography, though it is important to note that 3-aminoindoles can be unstable.[4]

Biological Activity and Drug Development Potential

Specific biological activity and mechanism of action data for this compound are not extensively reported in the current scientific literature. However, the broader class of 3-aminoindole and indole-2-carboxylate derivatives are recognized for their significant potential in drug discovery.

-

Kinase Inhibition: 3-amino-substituted indoles are noted as potential specific kinase inhibitors, which could have applications in treating proliferative disorders, inflammation, and neurodegeneration.[5]

-

Antiviral Activity: Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[6][7]

-

Anti-inflammatory and Anti-allergic Potential: Substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory conditions.[8]

-

Anticancer Properties: Indole-2-carboxamides have demonstrated antiproliferative activity against various cancer cell lines.[9]

Given the lack of specific data for the title compound, the following diagram illustrates a conceptual pathway for its potential role as a scaffold in drug discovery, based on the known activities of related compounds.

Caption: Conceptual workflow for the use of this compound in drug discovery.

References

- 1. This compound | 87223-77-6 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

Spectroscopic Profile of Ethyl 3-amino-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-amino-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for the unsubstituted title compound, this guide presents data for closely related 3-anilino substituted derivatives as illustrative examples. The methodologies and interpretation principles remain directly applicable to the parent compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for derivatives of this compound. This data is essential for the structural elucidation and characterization of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate Derivatives (in DMSO-d₆)

| Compound | Aromatic Protons (ppm) | NH (Indole) (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 6.82-7.53 (m, 8H) | 11.21 (s, 1H) | 4.31 (q, J=6.8 Hz, 2H) | 1.31 (t, J=7.2 Hz, 3H) |

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | 6.85-7.73 (m, 8H) | 11.41 (s, 1H) | 4.29 (q, J=6.8 Hz, 2H) | 1.27 (t, J=6.8 Hz, 3H) |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | 6.78-7.51 (m, 8H) | 11.68 (s, 1H) | 4.32 (q, J=6.8 Hz, 2H) | 1.30 (t, J=7.2 Hz, 3H) |

Note: Data extracted from a study on related derivatives as model compounds.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate Derivatives (in DMSO-d₆)

| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 162.46 | 113.33, 113.77, 114.69, 118.84, 119.43, 120.44, 122.07, 125.95, 129.56, 136.65, 138.30, 154.07 | 60.39 | 14.91 |

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | Not Reported | 98.42 - 137.33 | 56.09 | 19.50 |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | 162.21 | 113.65, 115.45, 116.78, 119.88, 120.36, 120.44, 121.53, 121.58, 125.32, 126.03, 128.27, 129.84, 136.21, 141.68 | 60.93 | 14.69 |

Note: Data extracted from a study on related derivatives as model compounds.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Indole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3500-3300 |

| N-H (Amino) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Ester) | Stretching | 1730-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-O (Ester) | Stretching | 1300-1000 |

Note: This table provides expected ranges for the key functional groups present in the title compound.

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate Derivatives

| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | ESI | 311.1396 | 311.1402 |

| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | ESI | 299.1196 | 299.1202 |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | ESI | 315.0900 | 315.0907 |

Note: Data extracted from a study on related derivatives as model compounds using Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analysis. The following are generalized protocols for obtaining NMR, IR, and MS spectra for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of approximately 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as for ¹H NMR.

-

Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters: Spectral width of approximately 240 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition (Electron Ionization - EI):

-

Introduction: Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduction: Infuse the sample solution directly into the ESI source via a syringe pump.

-

Ionization: A high voltage is applied to a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: The ions are transferred into the mass analyzer for m/z determination.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values. For high-resolution mass spectrometry (HRMS), the exact mass is determined and used to calculate the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

commercial availability and suppliers of Ethyl 3-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, synthesis, and potential biological applications of Ethyl 3-amino-1H-indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring an indole core structure, which is a common motif in many biologically active molecules. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 87223-77-6 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | Solid | |

| Purity | 97% - 98% | [1] |

| Storage Temperature | 2-8°C, Keep in a dark, dry, and sealed place | |

| InChI Key | GQXOMZRZCLHBSH-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)C1=C(N)C2=CC=CC=C2N1 |

Commercial Availability and Suppliers

This compound is available from several commercial chemical suppliers. The following table provides a summary of known vendors, including product numbers, purity, and available quantities.

| Supplier | Product Number | Purity | Available Quantities |

| ChemUniverse | P62044 | 97% | 100mg, 250mg, 1g, Bulk |

| Sigma-Aldrich (Ambeed, Inc.) | AMBH9884D6AA | 98% | Inquire |

| Oakwood Chemical | 015427 | Inquire | Inquire |

Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of Substituted Ethyl 3-amino-1H-indole-2-carboxylates

A recent study outlines a general procedure for the synthesis of various substituted ethyl 3-((aryl)amino)-1H-indole-2-carboxylates. This protocol can likely be adapted for the synthesis of the parent compound. The key steps are outlined below.

General Procedure:

-

A solution of the appropriate 3-bromo-1H-indole-2-carboxylate is prepared in a suitable solvent (e.g., anhydrous ethanol).

-

Concentrated sulfuric acid is added dropwise to the solution.

-

The reaction mixture is heated (e.g., at 80°C) and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the crude product, which can be further purified by chromatography.

Spectroscopic Data of a Representative Derivative (Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate)[3]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.68 (s, 1H), 7.51–7.43 (m, 3H), 7.33–7.29 (m, 2H), 7.12 (t, J = 8.0 Hz, 2H), 7.05–7.02 (m, 1H), 6.84–6.78 (m, 2H), 4.32 (q, J = 6.8 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 162.21, 141.68, 136.21, 129.84, 128.27, 126.03, 125.32, 121.58, 121.53, 120.44, 120.36, 119.88, 116.78, 115.45, 113.65, 60.93, 14.69.

-

ESI-HRMS (m/z): [M + H]⁺ calculated for C₁₇H₁₅ClN₂O₂: 315.0900; found: 315.0907.

Potential Biological Applications and Research Directions

While specific biological activity data for this compound is limited in publicly available literature, the indole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The 2-aminoindole and indole-2-carboxylate motifs, in particular, have been extensively investigated for their therapeutic potential.

Anticancer Activity

The indole nucleus is a core component of many anticancer agents. Research on related indole-2-carboxamide derivatives has demonstrated potent antiproliferative activity against various cancer cell lines.[2] These compounds often exert their effects by inhibiting key signaling molecules involved in cancer cell growth and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs).[3]

Enzyme Inhibition

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.

Neuroscience and Receptor Modulation

The indole structure is central to the neuro-transmitters serotonin and melatonin. Synthetic indole derivatives are frequently explored for their ability to modulate various receptors in the central nervous system. For example, indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor.[4]

Future Research Directions

Given the established biological significance of the indole scaffold, this compound represents a valuable starting point for further investigation. Potential research avenues include:

-

Synthesis of a diverse library of derivatives: The amino and carboxylate functionalities provide convenient handles for chemical modification to explore structure-activity relationships.

-

Screening for anticancer activity: Evaluating the compound and its derivatives against a panel of cancer cell lines could uncover novel antiproliferative agents.

-

Enzyme inhibition assays: Testing against a broad range of clinically relevant enzymes could identify new therapeutic targets.

-

Investigation of neurological effects: Given the prevalence of the indole motif in neuroactive compounds, exploring its potential to modulate CNS receptors is a promising area of research.

Conclusion

This compound is a commercially available compound with a chemical scaffold that holds significant promise for the development of novel therapeutic agents. While specific biological data for this exact molecule is currently sparse, the well-documented activities of related indole derivatives provide a strong rationale for its further investigation in various therapeutic areas, particularly in oncology and neuroscience. This guide serves as a foundational resource to aid researchers in sourcing, synthesizing, and exploring the potential of this intriguing molecule.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of indole-2-carboxylate derivatives

An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly versatile and valuable building block in drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of indole-2-carboxylate derivatives, with a focus on synthetic methodologies, biological activities, and key experimental protocols.

Early History and Discovery of the Indole Nucleus

The story of indole-2-carboxylates begins with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] A few years later, in 1869, he proposed its bicyclic structure, consisting of a benzene ring fused to a pyrrole ring.[1] This foundational work paved the way for the exploration of indole chemistry.

Interest in indole derivatives intensified in the 1930s with the discovery that the indole moiety is present in crucial biomolecules like the amino acid tryptophan and plant hormones known as auxins.[1]

Evolution of Synthetic Methodologies

The synthesis of the indole-2-carboxylate core has been a subject of extensive research, leading to the development of numerous methodologies, from classical name reactions to modern catalytic systems.

Classical Synthetic Routes

Fischer Indole Synthesis: Developed in 1883 by Emil Fischer, this is one of the oldest and most reliable methods for preparing substituted indoles.[1] The synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize indole-2-carboxylic acid, phenylhydrazine is reacted with pyruvic acid, followed by decarboxylation of the resulting intermediate.[1]

Reissert Indole Synthesis: This method provides a route to indole-2-carboxylic acids starting from o-nitrotoluene and diethyl oxalate.[3][4] The process involves a base-catalyzed condensation, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester to form the indole-2-carboxylic acid.[3]

Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures to form indoles.[3][5][6]

Other early methods include the reductive cyclization of ethyl o-nitrophenylpyruvate using reagents like zinc and acetic acid or ferrous sulfate and ammonium hydroxide.[5]

Modern Synthetic Advancements

In recent years, more efficient and milder synthetic methods have been developed, often employing transition metal catalysis.

-

Palladium-Catalyzed Aerobic Amination: A direct oxidative C-H amination of 2-acetamido-3-arylacrylates using a palladium(II) catalyst with oxygen as the terminal oxidant has been developed for the synthesis of 1-acetyl indolecarboxylates, which can be readily deacetylated.[7]

-

Copper-Catalyzed Cascade Process: A ligand-free, copper-catalyzed cascade process allows for the straightforward synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate under mild conditions.[8]

-

Photocyclization: The photocyclization of 2-anilinoacetoacetates offers an alternative to the traditional Bischler synthesis, proceeding without strong acids and proving effective even for electron-deficient aniline derivatives.[9]

Discovery of Biological Activity and Therapeutic Applications

Indole-2-carboxylate derivatives have demonstrated a wide spectrum of pharmacological activities, making them a focal point in drug development.

Antiviral Activity: HIV-1 Integrase Inhibitors

A significant area of research has been the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[10][11][12] These compounds act as integrase strand transfer inhibitors (INSTIs). The core structure, particularly the indole nitrogen and the C2 carboxyl group, effectively chelates the two Mg²⁺ ions within the enzyme's active site.[10][11][12] Structural optimizations, such as adding a long branch at the C3 position or a halogenated benzene ring at the C6 position, have been shown to significantly enhance inhibitory activity.[10][12]

Anti-inflammatory Activity: CysLT1 Antagonists

Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor. CysLTs are inflammatory mediators, and their receptor antagonists are valuable in treating conditions like asthma. Structure-activity relationship (SAR) studies have shown that the indole ring, the carboxylic acid function, and specific substitutions at the 3-position are crucial pharmacophores for this activity.

Anticancer and Immunomodulatory Activity

Indole-2-carboxylates have shown promise in oncology through various mechanisms:

-

IDO1/TDO Dual Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets for cancer immunotherapy.[13] Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO.[13]

-

Apoptosis Inducers: A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis in cancer cells.[14] The likely mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[14]

-

Antiproliferative Agents: Indole-2-carboxamides have been designed as multi-target kinase inhibitors, showing antiproliferative activity against various human cancer cell lines by targeting kinases such as EGFR, VEGFR-2, and BRAFV600E.[15]

-

14-3-3η Protein Targeting: Novel 1H-indole-2-carboxylic acid derivatives have been synthesized to target the 14-3-3η protein, which is implicated in cancer progression, showing potent inhibitory activities against several human liver cancer cell lines.[16]

Quantitative Data Summary

The following tables summarize the biological activity of selected indole-2-carboxylate derivatives.

Table 1: HIV-1 Integrase Inhibitory Activity

| Compound | Modification | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Derivative 20a | C3 long branch, C6 halogenated aniline | 0.13 | [10][11] |

| Compound 17a | C6 halogenated benzene ring | 3.11 |[12] |

Table 2: CysLT Receptor Antagonist Activity

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 17k | CysLT₁ | 0.0059 |

| Compound 17k | CysLT₂ | 15 | |

Table 3: IDO1/TDO Dual Inhibitory Activity

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 9o-1 | IDO1 | 1.17 | [13] |

| Compound 9o-1 | TDO | 1.55 | [13] |

| Compound 9p-O | IDO1 | Double-digit nM | [13] |

| Compound 9p-O | TDO | Double-digit nM |[13] |

Table 4: Apoptosis Induction and Growth Inhibition

| Compound | Assay | EC₅₀/GI₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 9b | Caspase Activation | 0.1 | T47D | [14] |

| Compound 9b | Growth Inhibition | 0.9 | T47D |[14] |

Experimental Protocols

Synthesis of Ethyl Indole-2-carboxylate (via Reductive Cyclization)

This protocol is based on the general method of reductive cyclization of an o-nitrophenylpyruvate derivative.[5]

-

Preparation of Potassium Salt: Prepare the potassium salt of ethyl o-nitrophenylpyruvate.

-

Hydrogenation: Dissolve 0.109 moles of the potassium salt in 200 ml of glacial acetic acid in a 400-ml hydrogenation bottle.

-

Catalyst Addition: Add 0.20 g of platinum catalyst.

-

Reaction: Place the bottle in a Parr low-pressure hydrogenation apparatus. Flush the system with hydrogen. Shake the bottle at an initial pressure of approximately 30 p.s.i. until hydrogen uptake ceases (continue for an additional 1-2 hours).

-

Work-up: Remove the catalyst by filtration and wash it with glacial acetic acid.

-

Precipitation: Slowly add the filtrate to 3 liters of water with stirring. The product, ethyl indole-2-carboxylate, will precipitate as a yellow solid.

-

Purification: Separate the solid by filtration, wash with five 100-ml portions of water, and dry over calcium chloride in a desiccator.

Synthesis of a 3-Substituted Indole-2-carboxylate (Vilsmeier-Haack Reaction)

This protocol describes the formylation at the C3 position, a common step in derivatization.[10]

-

Starting Material: Dissolve ethyl 6-bromo-1H-indole-2-carboxylate (100 mg, 0.37 mmol) in 10 mL of DMF.

-

Reagent Addition: Add phosphorus oxychloride (572 mg, 3.73 mmol) dropwise to the solution.

-

Reaction: Stir the mixture at room temperature for 2 hours, then heat under reflux for 2 hours (monitor by TLC).

-

Quenching: Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.

-

Extraction: Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Concentrate the combined organic layers under reduced pressure to afford the crude product, ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate.

HIV-1 Integrase Strand Transfer Assay (General Steps)

This protocol outlines the general procedure for evaluating the inhibitory activity of compounds against HIV-1 integrase.

-

Enzyme and Substrate Preparation: Recombinant HIV-1 integrase enzyme and appropriate donor and target DNA substrates are prepared.

-

Reaction Mixture: In a microplate well, combine the integrase enzyme, a buffer solution containing Mg²⁺, and the test compound (dissolved in DMSO) at various concentrations.

-

Incubation: Incubate the mixture for a set period at 37°C to allow for enzyme-inhibitor binding.

-

Initiation of Reaction: Add the DNA substrates to initiate the strand transfer reaction.

-

Second Incubation: Incubate the reaction mixture for a further period (e.g., 60-90 minutes) at 37°C.

-

Detection: Stop the reaction and quantify the amount of strand transfer product. This is often done using an ELISA-based assay or other fluorescence/luminescence detection methods.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Caption: Key milestones in the history of indole chemistry.

Caption: Workflow for the Fischer Indole Synthesis.

Caption: Inhibition of HIV-1 Integrase by derivatives.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. ssjournals.co.in [ssjournals.co.in]

- 3. bhu.ac.in [bhu.ac.in]

- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemcess.com [chemcess.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

The 3-Aminoindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus, a cornerstone in medicinal chemistry, has given rise to a vast array of therapeutic agents. Among its many derivatives, the 3-aminoindole scaffold has emerged as a particularly "privileged" structure. Its unique electronic and steric properties allow for versatile interactions with a multitude of biological targets, making it a fertile ground for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the 3-aminoindole scaffold, summarizing its diverse pharmacological activities, detailing key experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of next-generation therapeutics based on this remarkable scaffold.

The 3-Aminoindole Scaffold: A Hub of Biological Activity

The 3-aminoindole core is a recurring motif in both natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. This versatility has positioned it as a focal point in the quest for new treatments for a range of human diseases, from cancer and infectious diseases to neurodegenerative disorders. The strategic placement of the amino group at the 3-position of the indole ring fundamentally influences the molecule's reactivity and biological function, providing a key handle for synthetic modification and interaction with biological macromolecules.

Anticancer Properties

Derivatives of 3-aminoindole have consistently shown potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and cell cycle arrest.

A notable example is the potent activity of substituted 3-amino-1H-7-azaindole derivatives. One such derivative displayed a significant increase in activity compared to the standard chemotherapeutic agent 5-fluorouracil, with IC50 values of 3.7 µM, 8.0 µM, and 19.9 µM against HeLa, HepG2, and MCF-7 cell lines, respectively. Similarly, indole derivatives bearing an amino-acetamide moiety at the 3-position have demonstrated strong anti-proliferative activities, with one compound showing IC50 values of 11.99 µM against HCT116 and 14.43 µM against PC-3 cells. Further modifications, such as the introduction of a 4-chlorophenyl substituent, have led to compounds with significant inhibitory activity against breast cancer cell lines MCF-7 and MDA-MB-468, with IC50 values of 13.2 µM and 8.2 µM, respectively.

Table 1: Anticancer Activity of Selected 3-Aminoindole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted 3-amino-1H-7-azaindole | HeLa | 3.7 | |

| HepG2 | 8.0 | ||

| MCF-7 | 19.9 | ||

| 3-Amino-acetamide indole derivative (28) | HCT116 | 11.99 ± 1.62 | |

| PC-3 | 14.43 ± 2.1 | ||

| Indole-thiophene complex (6a, 6b) | HT29, HepG2, HCT116, T98G | Nanomolar range | |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 | 13.2 | |

| MDA-MB-468 | 8.2 | ||

| 3-(3-oxoaryl) indole derivative (5) | A549 | 10.67 ± 1.53 | |

| C6 | 4.33 ± 1.04 |

Antimicrobial Efficacy

The 3-aminoindole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

For instance, a series of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives exhibited broad-spectrum antibacterial activity, with one of the most potent compounds, 5d, displaying MIC values ranging from 37.9 to 113.8 µM against a panel of bacteria. These compounds were also effective against resistant strains, with compound 5d being more potent against Methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin. Furthermore, many of these derivatives demonstrated significant antifungal activity, often exceeding that of the reference drugs bifonazole and ketoconazole.

Table 2: Antimicrobial Activity of Selected 3-Aminoindole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µM) | Reference |

| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine (5d) | S. aureus | 37.9 - 113.8 | |

| E. cloacae | 37.9 - 113.8 | ||

| MRSA | 1260 ± 0.8 | ||

| A. fumigatus (Fungus) | 9.7 - 73.1 | ||

| Indole-triazole derivative (3d) | Various bacteria & fungi | 3.125 - 50 µg/mL | |

| Indolyl derivatives with amino-guanidinium moieties (3O, 3P, 4O, 4P) | Clinical K. pneumoniae isolates | 4 - 8 µg/mL |

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of compounds containing the indole core, with some 3-aminoindole derivatives showing promise in the context of neurodegenerative diseases. Their mechanisms of action often involve the modulation of signaling pathways crucial for neuronal survival and plasticity, such as the Tropomyosin receptor kinase B (TrkB) pathway. Indole-3-carbinol (I3C), a related compound, and its derivatives have been shown to exhibit neuroprotective effects by activating the TrkB/PI3K/Akt pathway, which in turn promotes the activation of the Nrf2-ARE antioxidant response element, a key cellular defense against oxidative stress.

Signaling Pathways Modulated by 3-Aminoindole Derivatives

The diverse biological activities of the 3-aminoindole scaffold can be attributed to its ability to interact with and modulate various intracellular signaling pathways. Understanding these interactions is critical for the rational design of more potent and selective drug candidates.

Kinase Inhibition in Cancer

A primary mechanism of the anticancer activity of many 3-aminoindole derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The 3-aminoindole scaffold can serve as a template for the design of inhibitors that target the ATP-binding site of various kinases.

Neuroprotective Signaling

In the context of neurodegeneration, indole derivatives can promote neuronal survival by activating key pro-survival signaling cascades. The Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB, are central to this process. Activation of the TrkB receptor triggers downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to the expression of genes involved in neuronal survival and plasticity.

Experimental Protocols

The evaluation of the biological activity of 3-aminoindole derivatives relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

3-Aminoindole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-aminoindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well round-bottom microtiter plates

-

3-Aminoindole derivative stock solution (in DMSO)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

-

Microplate incubator

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the 3-aminoindole derivative in the appropriate broth directly in the 96-well plate. Typically, 50 µL of broth is added to all wells, and then 50 µL of the stock solution is added to the first well and serially diluted.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the test broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimal Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate after incubation is the MBC/MFC.

Drug Discovery and Development Workflow

The journey of a 3-aminoindole-based compound from a preliminary "hit" to a viable drug candidate follows a structured workflow common in the pharmaceutical industry. The "privileged" nature of the scaffold often accelerates this process by providing a well-validated starting point with favorable drug-like properties.

Conclusion and Future Perspectives

The 3-aminoindole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent biological activity across a wide range of disease areas, coupled with its synthetic tractability, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives through a deeper understanding of their structure-activity relationships and molecular mechanisms of action. The application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the exploration of the vast chemical space surrounding this privileged scaffold. As our understanding of the complex signaling networks that underpin human diseases grows, the 3-aminoindole scaffold is poised to provide innovative solutions to some of the most pressing challenges in medicine.

An In-depth Technical Guide to the Therapeutic Potential of Ethyl 3-amino-1H-indole-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The ethyl 3-amino-1H-indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the promising therapeutic targets for these indole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Therapeutic Targets and Quantitative Data

Several indole-2-carboxamide derivatives have shown significant inhibitory activity against multiple oncogenic kinases, positioning them as promising multi-target antiproliferative agents.[1][2] The following table summarizes the in vitro inhibitory activities of selected derivatives against key cancer-related protein kinases.

| Compound ID | Target Enzyme | GI50 (nM) | IC50 (nM) | Cell Line | Reference |

| Va | - | 26 | - | MCF-7 | [1] |

| EGFR | - | 71 ± 06 | - | [1] | |

| BRAFV600E | - | 77 | - | [1] | |

| Ve | - | 33 | - | MCF-7 | [1] |

| EGFR | - | - | - | [1] | |

| BRAFV600E | - | 88 | - | [1] | |

| Vf | - | 86 | - | MCF-7 | [1] |

| EGFR | - | - | - | [1] | |

| BRAFV600E | - | 107 | - | [1] | |

| Vg | - | 45 | - | MCF-7 | [1] |

| EGFR | - | - | - | [1] | |

| BRAFV600E | - | 95 | - | [1] | |

| Vh | - | 52 | - | MCF-7 | [1] |

| EGFR | - | - | - | [1] | |

| BRAFV600E | - | 101 | - | [1] | |

| 5d | - | 0.95 µM | - | MCF-7 | [3] |

| EGFR | - | 210 | - | [3] | |

| CDK2 | - | 25 | - | [3] | |

| 5e | - | 1.10 µM | - | MCF-7 | [3] |

| EGFR | - | 180 | - | [3] | |

| CDK2 | - | 13 | - | [3] | |

| 5h | - | 1.50 µM | - | MCF-7 | [3] |

| EGFR | - | 150 | - | [3] | |

| CDK2 | - | 11 | - | [3] | |

| 5k | - | 1.20 µM | - | MCF-7 | [3] |

| CDK2 | - | 19 | - | [3] | |

| 6i | - | 6.10 ± 0.4 µM | - | MCF-7 | [4] |

| 6v | - | 6.49 ± 0.3 µM | - | MCF-7 | [4] |

| Erlotinib | EGFR | - | 80 ± 05 | - | [1] |

| Dinaciclib | CDK2 | - | 20 | - | [3] |

| Doxorubicin | - | 1.10 µM | - | MCF-7 | [3] |

GI50: Growth Inhibition 50; IC50: Half-maximal Inhibitory Concentration

Signaling Pathways

The anticancer effects of these indole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and apoptosis. The diagram below illustrates the dual inhibition of the EGFR and CDK2 pathways by certain indole-2-carboxamide derivatives.

Experimental Protocols

General Procedure for Synthesis of Indole-2-Carboxamides (e.g., 5a-k): [3]

-

Synthesis of 3-methylindole-2-carboxylates (3a-d): Phenylhydrazine hydrochloride derivatives (1a-d) are reacted with 2-oxopropanoic acid (2) in the presence of p-toluenesulfonic acid (PTSA) via a Fischer Indole cyclization.[3]

-

Hydrolysis: The resulting esters (3a-d) undergo alkaline hydrolysis to yield the corresponding carboxylic acids (4a-d).[3]

-

Amide Coupling: The carboxylic acids (4a-d) are coupled with the desired amines using BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) as a coupling reagent in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to produce the final indole-2-carboxamide derivatives (5a-k).[3]

In Vitro Kinase Inhibition Assay (EGFR/CDK2): [3]

-

Kinase activity is measured using a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

The kinase, substrate, ATP, and varying concentrations of the test compound are incubated in a kinase buffer.

-

The reaction is initiated by adding ATP and allowed to proceed at room temperature.

-

ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Luminescence is measured using a plate-reading luminometer. The amount of light generated is proportional to the ADP produced, which reflects the kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. This compound derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[5][6]

Therapeutic Targets and Quantitative Data

The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound ID | Organism | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |

| 8 | Enterobacter cloacae | 0.004 | 0.008 | [5] |

| Escherichia coli | 0.03 | 0.06 | [5] | |

| 12 | Escherichia coli | 0.004 | - | [5] |

| 15 | Aspergillus fumigatus | 0.015 | 0.03 | [5] |

| Trichoderma viride | 0.008 | 0.015 | [5] | |

| 3O | Clinical K. pneumoniae | 4-8 µg/mL | - | [6] |

| 3P | Clinical K. pneumoniae | 4-8 µg/mL | - | [6] |

| 4O | Clinical K. pneumoniae | 4-8 µg/mL | - | [6] |

| 4P | Clinical K. pneumoniae | 4-8 µg/mL | - | [6] |

| Ampicillin | Gram-positive/negative | - | - | [5] |

| Streptomycin | Gram-positive/negative | - | - | [5] |

Some derivatives showed activity 10-50 fold greater than ampicillin and streptomycin.[5]

Proposed Mechanism of Action

Docking studies suggest that the antibacterial activity of certain indole derivatives may stem from the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme essential for peptidoglycan biosynthesis in bacteria. For antifungal activity, inhibition of 14α-lanosterol demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi, is a proposed mechanism.[5]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

-

Each well is inoculated with a standardized microbial suspension (e.g., 10^5 CFU/mL).

-

Positive (microbe-only) and negative (broth-only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

To determine the MBC/MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is recorded as the MBC/MFC.

Neuroprotective and Anti-Inflammatory Activity

Indole derivatives, including those related to this compound, have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8][9][10] Their mechanisms often involve the inhibition of key enzymes, reduction of oxidative stress, and modulation of inflammatory pathways.

Therapeutic Targets and Quantitative Data

A significant strategy in Alzheimer's disease research is the inhibition of cholinesterases (AChE and BuChE) to increase acetylcholine levels in the brain.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 5b | AChE/BuChE | Dual nanomolar inhibition | [8] |

| 6b | AChE/BuChE | Dual nanomolar inhibition | [8] |

| 7c | AChE/BuChE | Dual nanomolar inhibition | [8] |

| 10b | AChE/BuChE | Dual nanomolar inhibition | [8] |

| 26 | AChE | 20,000 | [11] |

| BuChE | 20 | [11] |

Compounds 5b and 6b were also found to inhibit self-induced Aβ amyloid aggregation.[8]

Experimental Workflow

The discovery and evaluation of neuroprotective indole derivatives typically follow a multi-stage process, from initial synthesis to in vivo testing.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

-

The assay is performed in a 96-well plate.

-

A solution of AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in phosphate buffer is pre-incubated.

-

The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

-

The rate of color formation is monitored spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. IC50 values are then determined.

Other Therapeutic Targets

The versatility of the indole scaffold has led to the exploration of its derivatives against various other therapeutic targets.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Compound 17a showed marked inhibition with an IC50 value of 3.11 µM.[12] Binding mode analysis indicated that a C6 halogenated benzene ring could effectively bind with viral DNA through π–π stacking interactions.[12]

CysLT1 Antagonism

Certain 3-substituted 1H-indole-2-carboxylic acid derivatives act as potent and selective antagonists of the CysLT1 receptor, which is involved in inflammatory conditions like asthma. Compound 17k was identified as a highly potent antagonist with an IC50 of 0.0059 µM for CysLT1.[13]

Conclusion

The this compound core and its derivatives represent a highly promising class of compounds with a broad spectrum of therapeutic applications. Their ability to be chemically modified allows for the fine-tuning of their activity against a wide range of biological targets, including kinases, microbial enzymes, and G protein-coupled receptors. The data and protocols presented in this guide underscore the significant potential of these indole derivatives in the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy will be crucial in translating these promising findings into clinical candidates.

References

- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride | 319919-29-4 [smolecule.com]

- 8. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Indole Alkaloids: A Guide to Core Scaffolds and Therapeutic Action

Abstract

Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds.[1] Derived from the amino acid tryptophan, these molecules exhibit a remarkable breadth of potent physiological and pharmacological activities, making them a cornerstone of medicinal chemistry and drug development.[2][3] This technical guide provides an in-depth overview of the medicinal chemistry of key indole alkaloids, intended for researchers, scientists, and drug development professionals. It covers their classification, biosynthesis, and the mechanisms of action for therapeutically significant compounds. This document summarizes quantitative pharmacological data, presents detailed experimental protocols for their analysis, and visualizes the core biological pathways they modulate.

Introduction to Indole Alkaloids

Indole alkaloids are a class of nitrogen-containing secondary metabolites characterized by the presence of a bicyclic indole ring system, which consists of a benzene ring fused to a five-membered pyrrole ring.[2][4] The amino acid tryptophan serves as the universal biochemical precursor for this vast family of compounds.[1] Their structural complexity and chemical reactivity have made them not only fascinating synthetic targets but also a rich source of therapeutic agents.[5] Many indole alkaloids are mainstays in modern medicine, including the anti-cancer agents vincristine and vinblastine, the antihypertensive drug reserpine, and the anti-arrhythmic ajmaline.[3] Their diverse bioactivities span from anticancer and antimicrobial to antihypertensive and psychoactive effects.[3][4]

Classification

Indole alkaloids are broadly classified based on their biosynthetic origins into two major groups: non-isoprenoid and isoprenoid alkaloids.[1][6]

-

Non-Isoprenoid Indole Alkaloids: This smaller group includes compounds that do not incorporate isoprene units into their structure. They are further subdivided into:

-

Simple Indole Derivatives: Such as the neurotransmitter serotonin and the plant hormone indole-3-acetic acid.[1]

-

Simple β-Carboline Derivatives: Formed via a Pictet-Spengler-type reaction with tryptamine, including harmine and harmaline.[1]

-

Pyrrolo-indole Alkaloids: A relatively small group typified by physostigmine.[1]

-

-

Isoprenoid Indole Alkaloids (Terpene Indole Alkaloids): This is the largest and most complex class, characterized by the incorporation of a C9 or C10 isoprene unit derived from secologanin.[1] This group is further classified based on the arrangement of the monoterpene skeleton into major types such as Corynanthe, Iboga, and Aspidosperma.[1] This class includes medicinally vital compounds like reserpine, ajmaline, and the bisindole alkaloids vincristine and vinblastine.[3][6] Ergot alkaloids, produced by fungi of the genus Claviceps, represent another significant isoprenoid subgroup derived from dimethylallyl pyrophosphate (DMAPP).[1][6]

Biosynthesis

The biosynthesis of all indole alkaloids begins with the amino acid L-tryptophan.[7][8] A series of enzyme-catalyzed steps transforms this simple precursor into a vast array of complex structures. The general pathway for the medicinally significant monoterpenoid indole alkaloids (MIAs) serves as a prime example of this diversification.

The core biosynthetic pathway can be summarized as follows:

-

Decarboxylation: Tryptophan is first decarboxylated by tryptophan decarboxylase to yield tryptamine.[8]

-

Condensation: Tryptamine undergoes a stereospecific Pictet-Spengler condensation with the iridoid monoterpene secologanin. This reaction is catalyzed by strictosidine synthase.[8][9]

-